molecular formula C26H29N3O2S B303953 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

カタログ番号 B303953
分子量: 447.6 g/mol
InChIキー: VFKPWYBLEXOGSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as an anticancer drug and is currently being studied in clinical trials.

作用機序

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione works by binding to the DNA template of RNA polymerase I and preventing its ability to transcribe rDNA. This leads to the inhibition of ribosome biogenesis and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been found to increase the sensitivity of cancer cells to other chemotherapeutic agents, such as doxorubicin.

実験室実験の利点と制限

One advantage of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione is its specificity for cancer cells with high rDNA transcription. This makes it a potentially effective treatment for certain types of cancer. However, one limitation of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione is its potential toxicity to normal cells, which could limit its use in clinical settings.

将来の方向性

Future research on 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione could focus on identifying biomarkers that could predict which cancer patients would be most responsive to the drug. Additionally, combination therapies with other chemotherapeutic agents could be explored to enhance the efficacy of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione. Finally, the development of more potent and selective RNA polymerase I inhibitors could lead to improved cancer treatments.

合成法

The synthesis of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione involves several steps, including the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-bromoaniline to form 4-(6-methyl-1,3-benzothiazol-2-yl)phenylamine. This intermediate is then reacted with cyclooctylamine and 2,5-pyrrolidinedione to form 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione.

科学的研究の応用

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription. This makes it a promising candidate for the treatment of cancers with high ribosomal DNA activity, such as multiple myeloma and acute lymphoblastic leukemia.

特性

製品名

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

分子式

C26H29N3O2S

分子量

447.6 g/mol

IUPAC名

3-(cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H29N3O2S/c1-17-9-14-21-23(15-17)32-25(28-21)18-10-12-20(13-11-18)29-24(30)16-22(26(29)31)27-19-7-5-3-2-4-6-8-19/h9-15,19,22,27H,2-8,16H2,1H3

InChIキー

VFKPWYBLEXOGSV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5

正規SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。